Cirsimarin

Catalog No.
S587164
CAS No.
13020-19-4
M.F
C23H24O11
M. Wt
476.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cirsimarin

CAS Number

13020-19-4

Product Name

Cirsimarin

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Molecular Formula

C23H24O11

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1

InChI Key

RETJLKUBHXTIGH-FZFRBNDOSA-N

SMILES

Array

Synonyms

2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4'-Dihydroxy-6,7-dimethoxyflavone 4'-O-b-D-glucoside

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC

The exact mass of the compound Cirsimarin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cirsimarin (cirsimaritin 4'-O-glucoside) is a structurally characterized flavone glycoside primarily utilized in pharmacological research as a selective adenosine A1 and A2 receptor antagonist and a targeted antilipogenic agent [1]. From a procurement and material selection standpoint, cirsimarin serves a dual role: it acts as a highly active direct receptor ligand in in vitro models, and functions as a biopharmaceutical prodrug in vivo, requiring gut-level biotransformation to release its aglycone, cirsimaritin[2]. Buyers typically select this specific glycoside over generic flavonoids to leverage its strict visceral-fat-specific lipolytic properties and its distinct pharmacokinetic solubility profile in complex formulation matrices [3].

Substituting cirsimarin with its aglycone counterpart, cirsimaritin, fundamentally alters both in vitro receptor binding and in vivo pharmacokinetics, leading to assay failure [1]. In direct receptor binding assays, the glycoside (cirsimarin) exhibits a 25-fold higher affinity for the adenosine A1 receptor than the aglycone, meaning the aglycone cannot be used as a direct substitute for target blockade [2]. Conversely, in vivo, cirsimarin demonstrates low intact intestinal permeability and relies on gut microbiota for conversion to cirsimaritin, yielding a delayed, sustained plasma concentration (0.138 µM at 5 hours post-8 mg/kg dose) [3]. Procuring the aglycone directly bypasses this gut-level biotransformation, changing the solubility, absorption kinetics, and metabolic half-life of the formulation.

Adenosine A1 Receptor Binding Affinity vs. Aglycone

In radioligand binding studies utilizing rat forebrain membranes, cirsimarin demonstrates a potent inhibition of [3H]DPCX binding with a calculated Ki of 3.2 µM [1]. When evaluated head-to-head at a concentration of 100 µg/mL, cirsimarin produced near-complete receptor inhibition, whereas its aglycone, cirsimaritin, was approximately 25 times less active [2].

Evidence DimensionAdenosine A1 receptor binding inhibition (Ki and relative activity)
Target Compound DataKi = 3.2 µM; near-complete inhibition at 100 µg/mL
Comparator Or BaselineCirsimaritin aglycone (~25-fold lower inhibitory activity)
Quantified Difference25-fold higher direct receptor activity for the glycoside
ConditionsIn vitro radioligand binding assay ([3H]DPCX) in rat forebrain membranes at 25 °C

Buyers developing in vitro adenosine receptor antagonist assays must procure the glycoside form, as the aglycone lacks the necessary binding affinity to serve as an effective direct blocker.

Pharmacokinetic Permeability and Prodrug Conversion

Pharmacokinetic evaluations reveal that cirsimarin functions as a low-permeability prodrug in vivo. Following an oral administration of 8 mg/kg cirsimarin in rats, the intact glycoside is not detected in plasma; instead, it undergoes conversion to yield a plasma concentration of 0.138 µM of the cirsimaritin aglycone at 5 hours post-ingestion [1]. This contrasts with standard aglycone dosing, which typically results in rapid upper-intestinal absorption and shorter half-lives.

Evidence DimensionSystemic plasma absorption and molecular state
Target Compound Data0 intact plasma detection; 0.138 µM aglycone at 5h
Comparator Or BaselineStandard aglycone absorption (rapid upper GI uptake)
Quantified Difference100% reliance on gut-level biotransformation for systemic aglycone delivery
ConditionsIn vivo pharmacokinetic study in rats (8 mg/kg oral dose)

Formulators must select cirsimarin when the therapeutic goal is delayed, microbiome-dependent release of the active aglycone rather than immediate systemic absorption.

Visceral-Specific Antilipogenic Activity

In vivo metabolic studies demonstrate that cirsimarin exerts a highly localized antilipogenic effect. Administration of 50 mg/kg/day of cirsimarin in mice reduced retroperitoneal white adipose tissue (WAT) by 28% and epididymal WAT by 21%[1]. Crucially, this treatment produced 0% reduction in subcutaneous (inguinal) adipose tissue, establishing a strict pharmacological specificity for intra-abdominal fat depots.

Evidence DimensionAdipose tissue accretion reduction
Target Compound Data28% reduction in retroperitoneal WAT; 21% in epididymal WAT
Comparator Or BaselineSubcutaneous inguinal WAT (0% reduction)
Quantified DifferenceComplete specificity for visceral vs. subcutaneous fat reduction
ConditionsIn vivo mouse model, 50 mg/kg/day dosing

Researchers procuring compounds for metabolic syndrome models should prioritize cirsimarin to isolate visceral fat reduction mechanisms without confounding effects on subcutaneous lipid storage.

Development of Visceral-Specific Antilipogenic Therapeutics

Driven by its proven ability to reduce retroperitoneal and epididymal adipose tissue by 21-28% without altering subcutaneous fat, cirsimarin is the required precursor for metabolic syndrome drug discovery targeting intra-abdominal adiposity [1].

Microbiome-Dependent Pharmacokinetic Modeling

Because oral administration of cirsimarin yields no intact plasma glycoside but delivers a sustained 0.138 µM of aglycone at 5 hours, it serves as an ideal reference standard for evaluating gut-microbiota-dependent prodrug conversion and delayed-release formulation efficacy [2].

In Vitro Adenosine A1 Receptor Antagonist Screening

With a Ki of 3.2 µM and a 25-fold higher binding affinity than its aglycone, cirsimarin is the necessary choice for in vitro competitive binding assays requiring a potent, structurally characterized flavone glycoside to block [3H]DPCX binding [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

476.13186158 Da

Monoisotopic Mass

476.13186158 Da

Heavy Atom Count

34

UNII

72U3YNK7DV

Wikipedia

Cirsimarin

Dates

Last modified: 08-15-2023

Explore Compound Types